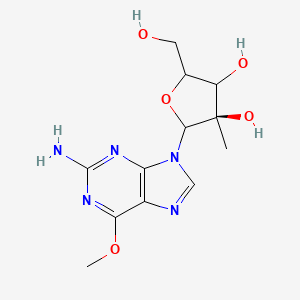
Guanosine, 2'-C-methyl-6-O-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine, 2’-C-methyl-6-O-methyl- is a modified nucleoside analog with the molecular formula C12H17N5O5 and a molecular weight of 311.29 g/mol. This compound is known for its significant antiviral properties, particularly against RNA viruses such as hepatitis C and respiratory syncytial virus (RSV). It is a derivative of guanosine, where the 2’-carbon and the 6-oxygen positions are methylated, enhancing its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 2’-C-methyl-6-O-methyl- typically involves the methylation of guanosine at the 2’-carbon and 6-oxygen positions. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure selective methylation. Common reagents used in these reactions include methyl iodide and strong bases like sodium hydride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions: Guanosine, 2’-C-methyl-6-O-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, often using reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Sodium azide, methyl iodide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the methylated positions.
Applications De Recherche Scientifique
Guanosine, 2’-C-methyl-6-O-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its interaction with enzymes involved in nucleic acid metabolism.
Medicine: Its antiviral properties make it a candidate for the development of antiviral drugs, particularly against RNA viruses like hepatitis C and RSV.
Industry: It is used in the production of pharmaceuticals and as a research tool in the study of nucleic acid chemistry.
Mécanisme D'action
The mechanism of action of Guanosine, 2’-C-methyl-6-O-methyl- involves its incorporation into viral RNA, leading to the termination of RNA synthesis. This compound targets viral RNA-dependent RNA polymerase, inhibiting the replication of RNA viruses. The methylation at the 2’-carbon and 6-oxygen positions enhances its stability and resistance to enzymatic degradation, making it more effective as an antiviral agent.
Comparaison Avec Des Composés Similaires
Bemnifosbuvir (AT-527): Another guanosine analog with antiviral properties.
2’-F-2’-C-methyl guanosine: A similar compound with fluorine substitution at the 2’-carbon position.
Comparison: Guanosine, 2’-C-methyl-6-O-methyl- is unique due to its dual methylation, which enhances its stability and antiviral activity compared to other guanosine analogs. While compounds like Bemnifosbuvir and 2’-F-2’-C-methyl guanosine also exhibit antiviral properties, the specific modifications in Guanosine, 2’-C-methyl-6-O-methyl- provide distinct advantages in terms of resistance to enzymatic degradation and effectiveness against a broader range of RNA viruses .
Propriétés
Formule moléculaire |
C12H17N5O5 |
|---|---|
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
(3R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O5/c1-12(20)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16-9(6)21-2/h4-5,7,10,18-20H,3H2,1-2H3,(H2,13,15,16)/t5?,7?,10?,12-/m1/s1 |
Clé InChI |
OAIGYKVLSKBAJZ-VDXLJIONSA-N |
SMILES isomérique |
C[C@]1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O |
SMILES canonique |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















